molecular formula C21H20I3NO10 B587687 T3 Acyl Glucuronide CAS No. 910907-23-2

T3 Acyl Glucuronide

Cat. No.: B587687
CAS No.: 910907-23-2
M. Wt: 827.101
InChI Key: LQMBVWCQWFEPFK-DKBYMCRTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

T3 Acyl Glucuronide is a metabolite formed through the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic. This process is facilitated by membrane-bound UDP-glucuronosyltransferase enzymes. Acyl glucuronides, including this compound, are known for their potential hepatotoxicity and their role in drug metabolism and clearance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of T3 Acyl Glucuronide involves the conjugation of α-D-glucuronic acid with the carboxylic acid group of the parent compound. This reaction is typically catalyzed by UDP-glucuronosyltransferase enzymes. The reaction conditions often include the presence of UDP-glucuronic acid as a cofactor and a suitable buffer system to maintain the pH .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of recombinant UDP-glucuronosyltransferase enzymes and optimized reaction conditions to maximize yield and purity. The product is then purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: T3 Acyl Glucuronide undergoes several types of reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

T3 Acyl Glucuronide exerts its effects primarily through its reactivity with nucleophilic centers on proteins and other macromolecules. This reactivity can lead to the formation of protein adducts, which may trigger immune responses or other toxicological effects. The molecular targets include amino acid residues such as lysine, cysteine, and serine .

Comparison with Similar Compounds

  • Phenylacetic Acid Acyl Glucuronide
  • α-Methyl Phenylacetic Acid Acyl Glucuronide
  • α,α′-Dimethyl Phenylacetic Acid Acyl Glucuronide

Comparison: T3 Acyl Glucuronide is unique in its specific reactivity and stability profile compared to other acyl glucuronides. The differences in reactivity are attributed to the structural variations in the parent compounds and the resulting glucuronides .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20I3NO10/c22-9-6-8(1-2-13(9)26)33-17-10(23)3-7(4-11(17)24)5-12(25)20(32)35-21-16(29)14(27)15(28)18(34-21)19(30)31/h1-4,6,12,14-16,18,21,26-29H,5,25H2,(H,30,31)/t12-,14-,15-,16+,18-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMBVWCQWFEPFK-DKBYMCRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)N)I)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N)I)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20I3NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858531
Record name 1-O-[O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-L-tyrosyl]-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

827.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910907-23-2
Record name 1-O-[O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-L-tyrosyl]-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.